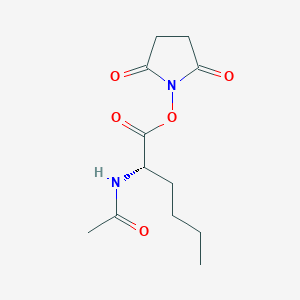

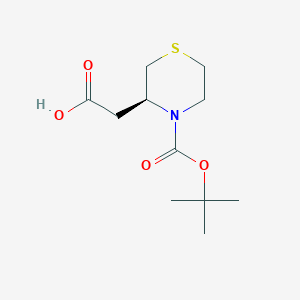

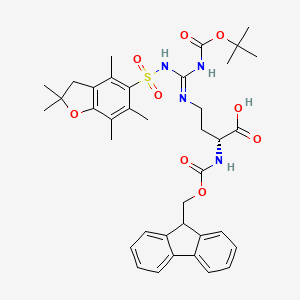

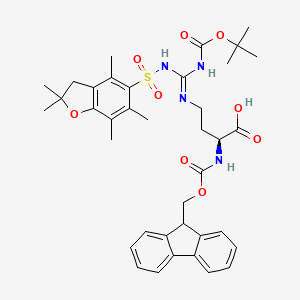

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

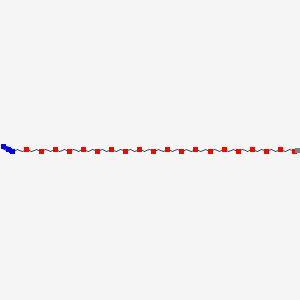

“N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol” is a chemical compound that is part of the 9-Fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile Nα-protecting group that is cleaved by secondary amines . Standard Fmoc-SPPS protocols use 20% piperidine in DMF or NMP for Fmoc removal .

Synthesis Analysis

The synthesis of this compound involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent . This method strongly reduces aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . DPA is readily available, inexpensive, low toxicity, and nonstench .Molecular Structure Analysis

The molecular structure of this compound is related to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . This property allows the compound to possess eminent self-assembly features and show distinct potential for applications .Wissenschaftliche Forschungsanwendungen

Fabrication of Functional Materials

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This can promote the association of building blocks, making it useful in the fabrication of functional materials .

Cell Cultivation

The Fmoc group has been found to have relevant properties and applications related to cell cultivation . This makes it a valuable tool in biological research and medical applications.

Bio-Templating

Fmoc-modified amino acids and peptides can be used in bio-templating . This involves using biological structures as templates to create materials with complex and precise structures.

Optical Applications

The inherent properties of the Fmoc group can be utilized in optical applications . This could include the development of new types of sensors or imaging techniques.

Drug Delivery

Fmoc-modified compounds have potential applications in drug delivery . The ability to self-assemble can be used to create structures capable of carrying and releasing drugs in a controlled manner.

Catalytic Applications

The Fmoc group has been found to have catalytic properties . This means it could be used to speed up chemical reactions, making it valuable in various industrial processes.

Therapeutic Applications

Fmoc-modified compounds have been found to have therapeutic properties . This could lead to the development of new treatments for various diseases.

Antibiotic Properties

Fmoc-modified compounds have been found to have antibiotic properties . This could lead to the development of new antibiotics, which are desperately needed due to the increasing prevalence of antibiotic-resistant bacteria.

Wirkmechanismus

Target of Action

It’s known that fmoc-modified amino acids and short peptides, which this compound is a part of, possess eminent self-assembly features .

Mode of Action

The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which can promote the association of building blocks . This suggests that it may interact with its targets by associating with them and promoting their assembly into larger structures.

Biochemical Pathways

The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may play a role in the formation of functional materials .

Result of Action

Fmoc-modified amino acids and short peptides have shown potential for applications due to their self-assembly features .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-ethyl-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-20(11-12-21)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,21H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDNFDPUUNAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.